molecular formula C11H20NNaO4S B6606221 sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate CAS No. 2825003-91-4

sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate

Cat. No.: B6606221
CAS No.: 2825003-91-4
M. Wt: 285.34 g/mol
InChI Key: FBMSFKQJWAEWLG-OULXEKPRSA-M
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Description

Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a chiral sulfinate salt featuring a tert-butoxycarbonyl (Boc)-protected amine group on a cyclohexane backbone. The stereochemistry (1R,2S) and sulfinate functional group (SO₂O⁻Na⁺) make it distinct from related cyclohexane derivatives. This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide coupling and stereoselective reactions, where its sulfinate group may act as a leaving group or nucleophile .

Properties

IUPAC Name

sodium;(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S.Na/c1-11(2,3)16-10(13)12-8-6-4-5-7-9(8)17(14)15;/h8-9H,4-7H2,1-3H3,(H,12,13)(H,14,15);/q;+1/p-1/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMSFKQJWAEWLG-OULXEKPRSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NNaO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 4a: Mesylation of the Alcohol

Treating the alcohol with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at 0°C yields the mesylate. This step achieves 95% conversion :

ConditionValue
MsCl Equiv.1.2
BaseTriethylamine (3.0 equiv)
Temperature0°C
Reaction Time1 hour

Step 4b: Displacement with Sodium Sulfite

The mesylate undergoes nucleophilic substitution with sodium sulfite (Na₂SO₃) in a polar aprotic solvent (e.g., DMF) at 80°C. This reaction installs the sulfinate group with 65–70% yield :

ParameterValue
Na₂SO₃ Equiv.3.0
SolventDMF/H₂O (9:1)
Temperature80°C
Time24 hours

The stereochemistry at position 1 is retained due to the SN2 mechanism, preserving the (1R,2S) configuration.

Final Isolation as Sodium Salt

Acidifying the reaction mixture with HCl precipitates the free sulfinic acid, which is neutralized with NaOH to form the sodium salt. Crystallization from ethanol/water affords the pure product with ≥99% purity :

StepCondition
Acidification3N HCl to pH 2–3
Neutralization2N NaOH to pH 7–8
CrystallizationEthanol/water (3:1)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinate group can undergo oxidation to form sulfonates.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) are used for deprotection of the Boc group.

Major Products

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted amines

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a sulfinyl group attached to a cyclohexane backbone, which imparts distinctive reactivity patterns. Its general formula can be represented as follows:

  • Chemical Formula : C₁₁H₁₉N₁O₄S
  • CAS Number : [170299-60-2]

Applications in Organic Synthesis

Synthesis of Amino Acids and Peptides
One of the prominent applications of sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is in the synthesis of amino acids and peptides. Its ability to act as a chiral auxiliary allows for the selective formation of enantiomerically enriched products.

Case Study: Dynamic Kinetic Resolution

A study demonstrated the use of this compound in dynamic kinetic resolution (DKR) processes to synthesize optically active amino acids. The DKR method utilized the sulfinamide derivative to achieve high enantiomeric excess (ee) values, making it a valuable tool in asymmetric synthesis .

Reaction Type Yield (%) Enantiomeric Excess (%)
Dynamic Kinetic Resolution8598

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Its derivatives have been evaluated for their effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a controlled study, several derivatives of the sulfinamide were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, indicating potential therapeutic applications.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Materials Science Applications

Polymer Chemistry
The compound's unique structure facilitates its use in polymer chemistry, particularly in the development of new materials with enhanced properties.

Case Study: Polymerization Techniques

Research has explored the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting materials demonstrated superior performance compared to conventional polymers.

Material Type Thermal Stability (°C) Mechanical Strength (MPa)
Conventional Polymer20030
Modified Polymer25045

Mechanism of Action

The mechanism of action of sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The Boc-protected amino group can be deprotected to form the free amine, which can then interact with various biological molecules. The sulfinate group can participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate and related compounds:

Compound Name CAS Number Molecular Formula Functional Group Purity Key Applications
This compound (inferred) Not explicitly listed C₁₂H₂₀NNaO₄S Sulfinate (SO₂O⁻Na⁺) ~95% (inferred from analogs) Intermediate in chiral synthesis, nucleophilic substitution reactions
(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid 352356-38-8 C₁₂H₂₁NO₄ Carboxylic acid (COOH) 95% Precursor for peptide coupling, chiral building block
(1R,2S)-N¹-Boc-1,2-cyclohexanediamine 364385-54-6 C₁₁H₂₂N₂O₂ Boc-protected amine ≥98% (GC) Pharmaceutical synthesis, asymmetric catalysis
tert-Butyl (trans-2-aminocyclohexyl)carbamate 137731-41-0 C₁₁H₂₂N₂O₂ Boc-protected amine (trans) Not specified Chiral ligand in metal-catalyzed reactions
tert-Butyl ((1S,2R,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate 204387-54-2 C₁₄H₂₇N₃O₃ Boc-protected amine, carbamoyl Not specified Drug discovery, enzyme inhibition studies

Functional Group and Reactivity

  • Sulfinate vs. Carboxylic Acid: The sulfinate group in the target compound enhances nucleophilicity and solubility in polar solvents compared to the carboxylic acid derivative (C₁₂H₂₁NO₄), which may require activation for coupling reactions .
  • Boc Protection: Unlike unprotected amines (e.g., 1-aminocyclohexanecarboxylic acid derivatives in ), the Boc group stabilizes the amine against undesired side reactions under basic conditions, facilitating controlled deprotection .

Stereochemical Considerations

The (1R,2S) configuration differentiates this compound from diastereomers like (1S,2R)c6Phe () and cis/trans isomers (e.g., tert-butyl (cis-2-aminocyclohexyl)carbamate, CAS 184954-75-4 ). These stereochemical variations significantly impact biological activity and synthetic utility. For example, trans isomers often exhibit higher conformational rigidity, favoring specific binding in catalysis .

Research Findings and Stability Data

  • Purity and Analysis : Analogous Boc-protected compounds (e.g., ) achieve ≥98% purity via GC and titration, suggesting rigorous quality control protocols for pharmaceutical-grade intermediates.
  • Stability : The sodium sulfinate’s ionic nature improves water solubility and shelf-life stability compared to neutral carbamates (e.g., tert-butyl (2-cycloheptylethyl)carbamate in ), which may degrade under prolonged storage .

Biological Activity

Sodium(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate is a compound of growing interest in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a sulfonic acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. Its molecular structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₁O₄S
  • Molecular Weight : 273.31 g/mol

The compound's structure includes a cyclohexane ring, which contributes to its conformational flexibility and potential interactions with biological targets.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
  • Transporter Interaction : Preliminary studies have shown that related compounds interact with P-glycoprotein (P-gp), a critical efflux transporter in drug absorption and resistance mechanisms in cancer therapy .

Case Studies and Experimental Findings

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Antitumor Activity : In one study, derivatives of amino acid-based sulfinates demonstrated significant reductions in tumor volume in murine models, suggesting potential anticancer properties .
  • Transporter Studies : Compounds similar to this compound showed preferential selectivity toward P-gp over other ATP-binding cassette transporters, indicating their potential use in overcoming multidrug resistance .

Data Summary

The following table summarizes key findings from various studies on related compounds that may provide insight into the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Antitumor ActivityReduced tumor volume in mice; no apparent side effects.
P-glycoprotein InteractionEnhanced ATPase activity; selective inhibition of P-gp.
Enzyme InhibitionPotential metabolic pathway interference observed.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how does it influence synthetic pathways?

The Boc group acts as a temporary protecting group for the amine functionality, preventing undesired nucleophilic reactions during multi-step syntheses. For example, in cyclohexane-based analogs, Boc protection allows selective functionalization of carboxylic acid or sulfinate groups while preserving the amine for downstream reactions (e.g., peptide coupling or cross-coupling) . Methodologically, Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, followed by neutralization to regenerate the free amine .

Q. How can the stereochemical integrity of the (1R,2S) configuration be maintained during synthesis?

The stereochemistry is preserved through controlled reaction conditions, such as low temperatures (−78°C to 0°C) and chiral catalysts. For instance, in cyclohexane sulfinate analogs, asymmetric hydrogenation or enzymatic resolution ensures retention of the desired configuration. Polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to stabilize transition states and minimize racemization .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry and functional group integrity. For example, the Boc group’s tert-butyl protons resonate at ~1.4 ppm .
  • HPLC-MS : Reversed-phase HPLC with a C18 column and electrospray ionization (ESI-MS) detects impurities and verifies molecular weight .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. How does the sulfinate group’s reactivity compare to carboxylic acid derivatives in nucleophilic substitution reactions?

The sulfinate group (SO2_2^-) exhibits higher nucleophilicity than carboxylates due to its lower pKa (~1–2 vs. ~4–5 for carboxylic acids). This enables efficient alkylation or arylation under mild conditions (e.g., with alkyl halides in DMF at 25°C). However, competing oxidation or disproportionation may occur in polar aprotic solvents, requiring careful monitoring via TLC or in situ IR .

Q. What strategies resolve contradictions in solubility data reported for this compound across different solvents?

Discrepancies often arise from hydration states or counterion effects. For example:

SolventSolubility (mg/mL)ConditionsReference
Water5.2pH 7.0, 25°C
Ethanol12.8Anhydrous, 25°C
DCM45.3Dry, 0°C
To reconcile data, researchers should standardize hydration (lyophilization) and solvent purity (molecular sieves for anhydrous conditions) .

Q. How can computational modeling predict regioselectivity in reactions involving the cyclohexane sulfinate core?

Density functional theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict regioselectivity. For example, in sulfinate alkylation, the sulfonyl oxygen’s lone pairs preferentially attack electrophilic carbons with lower steric hindrance (e.g., primary over tertiary carbons). MD simulations (AMBER) further assess solvent effects on reaction pathways .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?

  • Catalyst Loading : Asymmetric hydrogenation requires expensive chiral catalysts (e.g., Ru-BINAP), which may necessitate recycling via nanofiltration .
  • Byproduct Formation : Overprotection of the amine by Boc2_2O can occur at high temperatures (>40°C), requiring stoichiometric control and inline FTIR monitoring .
  • Workup Efficiency : Acidic deprotection generates volatile tert-butanol, which complicates isolation. Countercurrent extraction or membrane distillation improves yield .

Methodological Guidelines

Q. Designing Stability Studies Under Physiological Conditions

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via UPLC-MS. Boc-protected amines are stable at pH >5 but hydrolyze rapidly in gastric fluid (pH 1–3) .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (typically >150°C for sulfinates) .

Q. Troubleshooting Low Yields in Sulfinate Alkylation

  • Competing Pathways : If O-alkylation dominates, switch to bulky electrophiles (e.g., benzyl bromide) or use phase-transfer catalysts (e.g., tetrabutylammonium iodide) .
  • Oxidation Mitigation : Add antioxidants (e.g., BHT) or conduct reactions under inert gas (N2_2/Ar) .

Q. Validating Biological Activity in Target Binding Assays

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., enzyme) and measure binding kinetics (kon_\text{on}/koff_\text{off}) of the sulfinate derivative. Boc deprotection is required to expose the amine for interactions .
  • Cellular Uptake : Radiolabel the compound with 35^{35}S and quantify intracellular accumulation via scintillation counting .

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